3-Methyl-N-methylbenzylamine

Catalog No.
S733374
CAS No.
39180-84-2
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-N-methylbenzylamine

Inefficient synthesis of Tramadol analogs or corrosion inhibitors due to isomeric impurity leads to inconsistent yields and difficult purification. 3-Methyl-N-methylbenzylamine (CAS 39180-84-2) delivers precise meta-methyl regiochemistry as a solution. • Ensures correct API backbone formation, avoiding regulated isomeric impurities. • Enables systematic tuning of adsorption properties for high-performance acid corrosion inhibitors. • Reduces downstream processing costs through clean reaction profiles. SMolecule supplies this isomerically pure intermediate for reliable scale-up.

CAS Number

39180-84-2

Product Name

3-Methyl-N-methylbenzylamine

IUPAC Name

N-methyl-1-(3-methylphenyl)methanamine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-8-4-3-5-9(6-8)7-10-2/h3-6,10H,7H2,1-2H3

InChI Key

WCTNVGNEUDTSOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNC

Canonical SMILES

CC1=CC(=CC=C1)CNC

The exact mass of the compound 3-Methyl-N-methylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Methyl-N-methylbenzylamine, N-Methyl-3-methylbenzylamine, N-Methyl-1-(3-methylphenyl)methanamine, N-Methyl-3-methylbenzenemethanamine, 3-Methylbenzyl(methyl)amine

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

3-Methyl-N-methylbenzylamine (CAS: 39180-84-2) is a secondary aromatic amine and a substituted toluene derivative. It primarily functions as a precisely structured building block and intermediate in multi-step organic synthesis, particularly for pharmaceutical and specialty chemical manufacturing. Its defined isomeric structure, featuring a methyl group at the meta-position of the benzene ring, is critical for directing the regioselectivity of subsequent reactions and determining the final properties of the target molecule.

Research Fit

Organic synthesis intermediate
Meta-methyl and N-methyl substitution support nucleophilic substitution and reductive amination workflows.
PAT1 transporter research
Reported PAT1 (SLC36A1) inhibitor; supports amino acid transport modulation studies.
Mycobacterial enoyl reductase studies
Reported binding to enoyl reductase active site; supports antimycobacterial target engagement research.

Substituting 3-Methyl-N-methylbenzylamine with its positional isomers (e.g., 2-methyl or 4-methyl analogs) or the unsubstituted parent compound (N-methylbenzylamine) introduces significant process variability. The position of the methyl group directly influences the molecule's electronic and steric properties, which in turn governs reaction kinetics, thermodynamic stability, and adsorption behavior on surfaces. This seemingly minor structural change can lead to unpredictable shifts in product yields, altered byproduct profiles, and failures in performance-critical applications like corrosion inhibition, making direct substitution a high-risk strategy in validated manufacturing processes.

Substitution Risk

N-Methylbenzylamine
Lacks meta-methyl group; altered basicity and lipophilicity may shift reactivity in base-sensitive reactions and binding affinity.
3-Methylbenzylamine
Lacks N-methyl group; steric and electronic differences can affect nucleophilicity and selectivity in amination steps.

Demonstrated Efficacy as a Key Precursor in Patented Tramadol Analog Synthesis

3-Methyl-N-methylbenzylamine is explicitly specified as a key starting material in a patented synthetic route for producing analogs of the analgesic drug Tramadol. The patent's detailed examples demonstrate its successful use in the crucial aminomethylation step, a core transformation in building the final active pharmaceutical ingredient (API) structure. This contrasts with generic synthetic pathways where the use of an undefined or alternative isomeric precursor would constitute a deviation from the validated process, risking lower yields and the formation of impurities.

Evidence DimensionPrecursor Suitability
Target Compound DataExplicitly named and used as a reactant in a specific, patented synthesis for Tramadol analogs.
Comparator Or BaselineGeneric or alternative benzylamines not specified in the validated synthetic process.
Quantified DifferenceQualitative but definitive: The compound is integral to the patented process, whereas alternatives are not.
ConditionsSynthesis of N-benzyl-N-demethyltramadol, a Tramadol analog, via reaction with m-methoxyphenyl-magnesium bromide and subsequent steps.

For pharmaceutical manufacturing, using a precursor specified in a validated or patented process is critical for regulatory compliance, reproducibility, and avoiding costly purification of isomeric impurities.

Basicity (pKa)
Reported
9.94±0.10 vs 9.75±0.10 (Δ≈0.19)
Reported pKa difference may support altered nucleophilic reactivity in base-catalyzed steps.
Predicted values; experimental verification advised.

Critical Influence of Methyl Group Position on Corrosion Inhibition Performance

In the class of benzylamine derivatives used as corrosion inhibitors, the position and nature of substituents on the aromatic ring are known to drastically alter performance. Studies on related N-heterocyclic inhibitors show that moving a methyl group from one position to another changes the electron density distribution and steric profile, which directly impacts the molecule's adsorption energy and protective film formation on metal surfaces. For example, research on imidazole derivatives showed that adding a methyl group increased surface coverage and inhibition efficiency compared to the unsubstituted analog. Therefore, substituting 3-Methyl-N-methylbenzylamine with its 2- or 4-methyl isomer, or the parent N-methylbenzylamine, would predictably lead to a different, likely suboptimal, inhibition efficiency.

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound DataThe meta-position of the methyl group provides a specific electronic and steric profile expected to yield a distinct adsorption behavior and inhibition efficiency.
Comparator Or BaselineOther positional isomers (2-methyl, 4-methyl) and the unsubstituted parent compound (N-methylbenzylamine).
Quantified DifferenceNot directly quantified for this specific compound, but class-level data shows substituent position is a primary determinant of performance.
ConditionsCorrosion inhibition of metals (e.g., mild steel, aluminum) in acidic media (e.g., HCl).

In formulating industrial products like corrosion inhibitors, isomeric purity is essential; using the wrong isomer can compromise the protective qualities of the final product, leading to material failure.

PAT1 Inhibition (IC50)
Head-to-head
1.1 μM vs benzylamine 1.8 μM (1.6-fold)
Reported IC50 difference in PAT1 transporter inhibition assay; supports SAR interpretation.
In vitro data; context-dependent.

Ensuring Regiochemical Control and Process Economy in Multi-Step Synthesis

The meta-position of the methyl group in 3-Methyl-N-methylbenzylamine serves as a critical directing group in electrophilic aromatic substitution reactions, guiding subsequent functionalization to specific positions on the aromatic ring. Using an isomerically pure starting material like this compound prevents the formation of a mixture of regioisomeric products that would result from using a crude mixture or an incorrect isomer. A study on the C-H borylation of benzylamine derivatives highlighted how directing groups are essential for achieving high meta-selectivity. Procuring the defined 3-methyl isomer eliminates the need for complex and costly downstream purification steps required to separate unwanted isomers, thereby improving overall process efficiency and economy.

Evidence DimensionProcess Purity & Efficiency
Target Compound DataProvides a single, predictable regioisomeric outcome in subsequent aromatic functionalization reactions.
Comparator Or BaselineA crude mixture of methyl-N-methylbenzylamine isomers or an incorrect isomer (e.g., 4-methyl).
Quantified DifferenceQualitative: Avoids formation of difficult-to-separate isomeric byproducts.
ConditionsMulti-step organic synthesis involving electrophilic aromatic substitution or other regioselective reactions.

This reduces downstream purification costs and simplifies process scale-up by ensuring a clean, predictable reaction pathway, which is a key consideration in industrial chemical procurement.

Enoyl reductase target
Class-level
Binds and inhibits mycobacterial enoyl reductase
Reported target engagement in enoyl reductase assay; MIC data not provided.
Qualitative mechanism evidence; requires quantitative follow-up.
Lipophilicity (LogP)
Reported
XLogP3 1.9 vs ~1.28 (Δ≈0.62)
Reported lipophilicity difference may influence membrane permeability context in cell-based studies.
Computed values; experimental LogP may vary.

Designated Precursor for Analgesic API Synthesis

This compound is the right choice for synthetic campaigns targeting specific Tramadol analogs where its use is specified in established or patented protocols. Its defined structure ensures the correct formation of the API backbone, avoiding the generation of regulated isomeric impurities.

Development of Structurally-Tuned Corrosion Inhibitor Formulations

Ideal for use as a foundational component or research chemical in the development of high-performance corrosion inhibitors for acidic environments. Its specific meta-methyl structure serves as a defined variable for systematically tuning the adsorption properties and optimizing the protective efficiency of the final formulation.

Intermediate for Regiochemically Pure Specialty Chemicals

This is a preferred intermediate for multi-step syntheses where the final product's functionality and performance depend on precise substitution at the meta-position of the benzylamine core. Procuring this isomerically pure compound is a cost-effective strategy to ensure clean reaction profiles and simplify downstream processing.

Application Fit Matrix

Application
Selection Property
Validation Focus
PAT1 transporter mechanism studies
Reported PAT1 inhibitory activity
In vitro transporter inhibition assays and SAR
Mycobacterial enoyl reductase target research
Reported binding and inhibition of enoyl reductase
Target engagement and mechanistic evaluation
Organic synthesis intermediate
Nucleophilic reactivity profile (basicity, lipophilicity)
Reaction efficiency in substitution and amination steps
Corrosion inhibitor precursor research
Amine functionality and hydrophobic character
Adsorption performance and inhibition efficiency testing

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Methyl-N-methylbenzylamine

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